molecular formula C20H24O3 B1322863 Ethyl 8-(1-naphthyl)-8-oxooctanoate CAS No. 362669-45-2

Ethyl 8-(1-naphthyl)-8-oxooctanoate

Cat. No.: B1322863
CAS No.: 362669-45-2
M. Wt: 312.4 g/mol
InChI Key: HESSMGIRCGDOPS-UHFFFAOYSA-N
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Description

Ethyl 8-(1-naphthyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-oxooctanoic acid moiety, which is further substituted with a 1-naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-(1-naphthyl)-8-oxooctanoate typically involves the esterification of 8-(1-naphthyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

8-(1-naphthyl)-8-oxooctanoic acid+ethanolacid catalystethyl 8-(1-naphthyl)-8-oxooctanoate+water\text{8-(1-naphthyl)-8-oxooctanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 8-(1-naphthyl)-8-oxooctanoic acid+ethanolacid catalyst​ethyl 8-(1-naphthyl)-8-oxooctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can facilitate the esterification reaction, allowing for easier separation and purification of the product. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(1-naphthyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 8-(1-naphthyl)-8-oxooctanoic acid and ethanol.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Hydrolysis: 8-(1-naphthyl)-8-oxooctanoic acid and ethanol.

    Reduction: 8-(1-naphthyl)-8-hydroxyoctanoate.

    Substitution: Various substituted naphthyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 8-(1-naphthyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 8-(1-naphthyl)-8-oxooctanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 8-(1-naphthyl)-8-oxooctanoic acid, which can then participate in various biochemical pathways. The naphthyl group may also interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 8-(1-naphthyl)-8-oxooctanoate can be compared with other similar compounds such as:

    Ethyl 8-oxooctanoate: Lacks the naphthyl group, resulting in different chemical and biological properties.

    8-(1-naphthyl)-8-oxooctanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.

    N-(1-naphthyl)ethylenediamine: Contains a naphthyl group but has a different functional group, leading to distinct applications and reactivity.

The uniqueness of this compound lies in its combination of the naphthyl group with the ester functionality, providing a versatile scaffold for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 8-naphthalen-1-yl-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-2-23-20(22)15-6-4-3-5-14-19(21)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,2-6,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSMGIRCGDOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630255
Record name Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362669-45-2
Record name Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure analogous to that described above for 49a, but substituting 1-naphthoyl chloride for benzoyl chloride, the title compound was obtained as a white solid in 58% yield: 1H NMR (300 MHz, CDCl3) δ 8.56 (d, J=8.7 Hz, 1H), 7.42-7.92 (m, 6H), 4.10 (q, J=6.9 Hz, 2H), 2.98 (m, 2H), 2.26(t, J=7.5 Hz, 2H), 1.75 (m, 2H), 1.62 (m, 2H), 1.36 (m, 4H), 1.22 (t, J=6.9 Hz, 3H); 13C NMR (75.4 MHz, CDCl3) δ 14.02, 24.23, 24.55, 28.70(2), 33.98, 41.79, 59.89, 124.12, 125.51, 126.12, 126.99, 127.51, 128.14, 129.87, 132.06, 133.69, 136.00, 173.39, 204.44.
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